

The Potential of V-161 as a Lead Compound: A Technical Overview

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Compound of Interest

Compound Name: V-161

Cat. No.: B1615583

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The designation "**V-161**" has been attributed to distinct therapeutic candidates in preclinical and clinical development, each with a unique mechanism of action and therapeutic target. This technical guide provides an in-depth overview of two prominent "**V-161**" lead compounds: a novel antibacterial agent targeting vancomycin-resistant *Enterococcus faecium* (VRE) and an oncolytic herpesvirus for the treatment of solid tumors.

V-161: A Novel Inhibitor of Na⁺-V-ATPase for Combating VRE

V-161 is a novel small molecule compound identified through a screening of over 70,000 compounds as a potent inhibitor of the Na⁺-transporting V-ATPase enzyme in VRE.^{[1][2][3][4]} This enzyme is crucial for the survival of VRE, particularly in the alkaline environment of the human gut, by pumping sodium ions out of the cell.^{[1][2]} Notably, this enzyme is absent in many beneficial gut bacteria, suggesting that **V-161** could offer a selective antimicrobial effect.^[1]

Quantitative Data

Parameter	Organism/Cell Line	Condition	Result	Reference
Growth Inhibition	E. hirae	With V-161 (10 µg/ml)	Significant inhibition at varying pH	[5]
Growth Inhibition	VRE	With V-161 (10 µg/ml)	Significant inhibition at varying pH	[5]
Growth Inhibition	VRE	V-161 (10 µg/ml) vs. other antibiotics at pH 8.5	V-161 showed significant inhibition	[5]
Cell Viability	Human kidney cells (HEK), B. thetaiomicon, L. johnsonii	With V-161	No significant effect on growth	[5]
In Vivo Efficacy	VRE-infected mice	Treatment with V-161	Significant reduction of VRE counts in intestinal contents and feces	[5]

Experimental Protocols

In Vitro Growth Inhibition Assay:

- Organisms: Enterococcus hirae and Vancomycin-Resistant Enterococcus faecium (VRE).
- Culture Conditions: Bacteria were grown in media with varying pH levels.
- Treatment: **V-161** was added to the culture medium at a final concentration of 10 µg/ml.

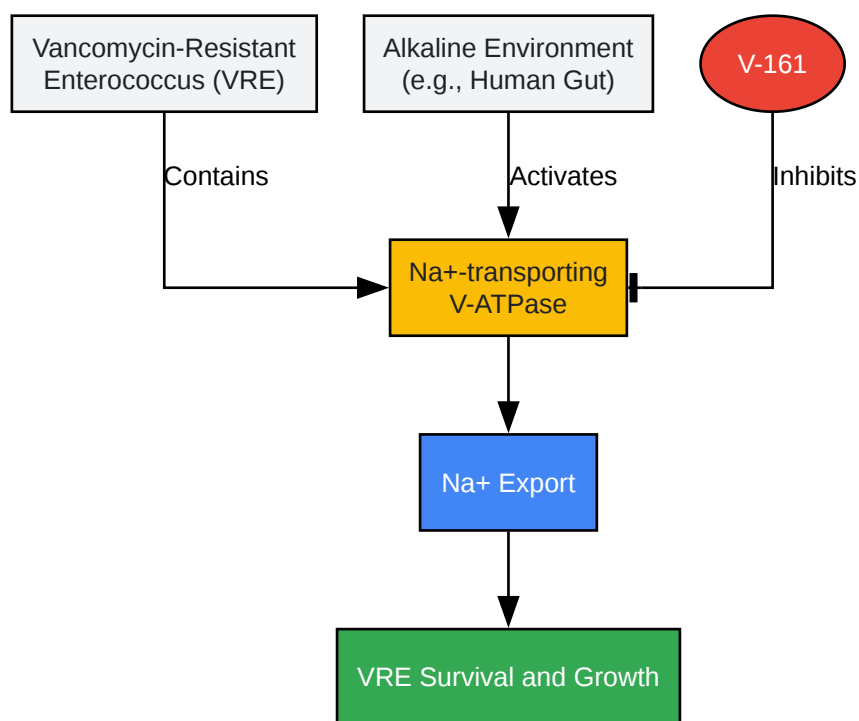
- Measurement: Bacterial growth was monitored over time (e.g., 8 hours for *E. hirae* and 12 hours for VRE) by measuring optical density.
- Control: Growth curves were established for the same bacteria without the addition of **V-161**.
[5]

In Vivo VRE Colonization Model:

- Animal Model: Mice infected with VRE.
- Treatment Groups: One group of mice was treated with **V-161**, and a control group received a vehicle.
- Sample Collection: Intestinal contents and fecal samples were collected from both groups.
- Measurement: VRE counts in the collected samples were determined to assess the effect of **V-161** on colonization.
- Statistical Analysis: A two-tailed Mann-Whitney U-test was used to determine the statistical significance of the difference in VRE counts between the treated and control groups.[5]

Signaling Pathway and Mechanism of Action

V-161 exerts its antibacterial effect by directly inhibiting the Na⁺-transporting V-ATPase. High-resolution structural analysis has revealed that **V-161** binds to the interface of the c-ring and the a-subunit of the enzyme's membrane-embedded V_o domain.[1][2][3] This binding obstructs the sodium transport pathway, effectively halting the enzyme's function and leading to reduced VRE growth and colonization, especially under alkaline conditions.[1][2][3]



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Mechanism of action of the antibacterial compound **V-161**.

VG161: An Oncolytic Herpesvirus for Solid Tumors

VG161 is an engineered oncolytic virus derived from herpes simplex virus type 1 (HSV-1).[6] To enhance its safety and efficacy, the neurovirulence gene ICP34.5 has been deleted.[6] VG161 is armed with multiple immunomodulatory transgenes: IL-12, IL-15/IL-15Ra, and a PD-L1 blocking peptide.[6] This design allows VG161 to not only directly lyse tumor cells (oncolysis) but also to stimulate a robust and synergistic innate and adaptive anti-tumor immune response within the tumor microenvironment.[6]

Clinical Development

VG161 is being investigated in multiple Phase I and II clinical trials in the US, Australia, and China for various solid tumors, including hepatocellular carcinoma (HCC), intrahepatic cholangiocarcinoma (ICC), sarcoma, gastric cancer, and pancreatic cancer.[6][7] It has received Fast Track Designation for HCC and Orphan Drug Designation for ICC from the FDA. [6]

Quantitative Data (Clinical Trials)

Parameter	Tumor Type	Therapy	Result	Reference
Safety	Advanced Solid Tumors	Monotherapy	No dose-limiting toxicities (DLTs) or significant safety issues reported.	[6]
Efficacy	HCC, ICC	Monotherapy	Confirmed responses as per RECISTv1.1.	[6]
Efficacy	Various Solid Tumors (IO refractory)	Monotherapy	Prolonged progression-free survival (PFS).	[6]
Efficacy	HCC	Monotherapy	Partial responses and reductions in tumor burden in both injected and non-injected tumors.	[6]

Experimental Protocols

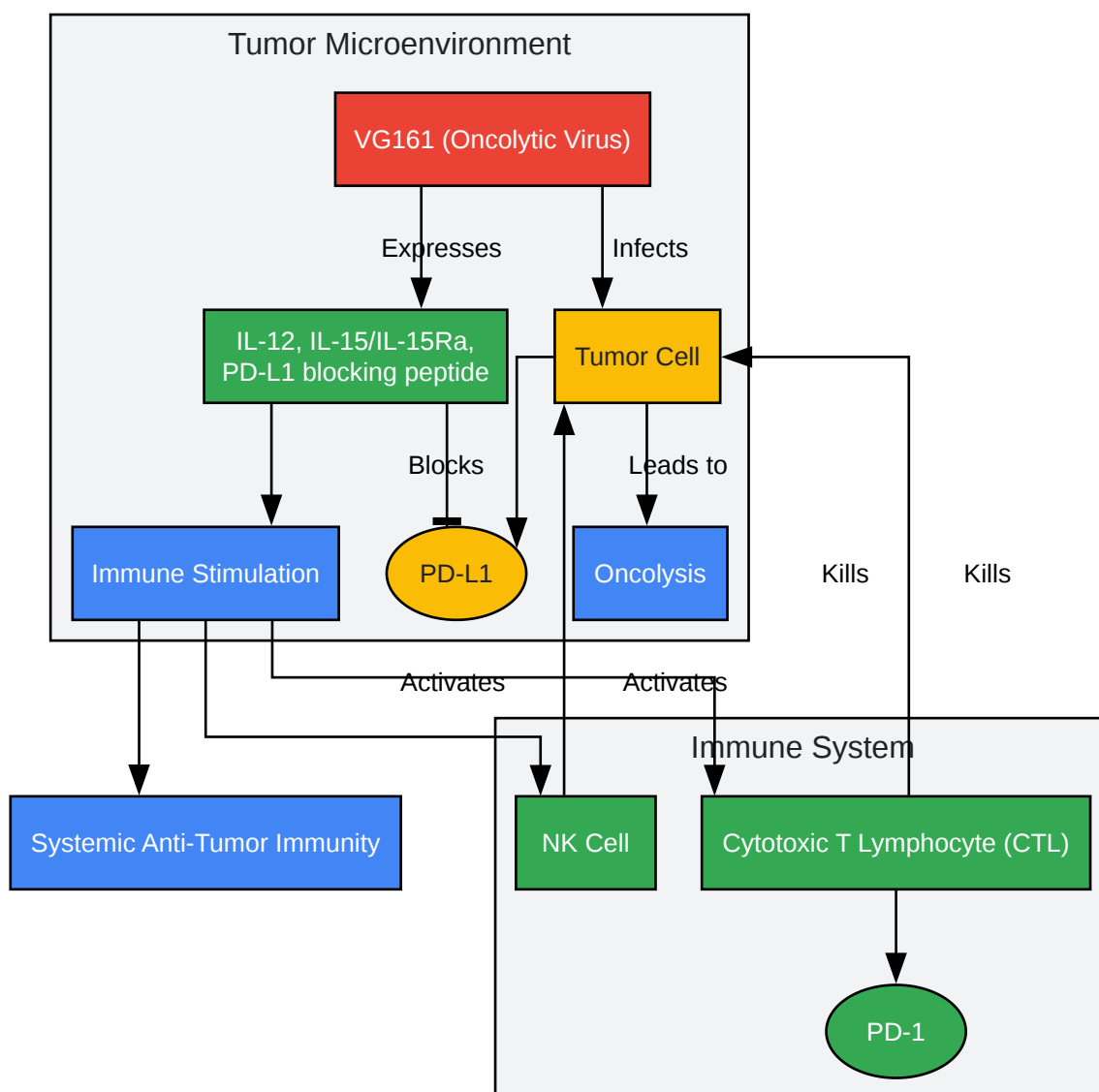
Humanized Mouse Model for Preclinical Evaluation:

- **Animal Model:** NOG mice were irradiated and received a tail vein injection of human CD34+ hematopoietic stem cells to create a humanized immune system (huHSC-NOG). The percentage of hCD45+ cells in peripheral blood was confirmed to be greater than 25%.
- **Tumor Implantation:** BxPC-3 pancreatic cancer cells were subcutaneously implanted.
- **Treatment:** VG161 was administered intratumorally.
- **Immune Cell Analysis:** Tumor-infiltrating immune cells in both injected and distant tumors were assessed by flow cytometry.

- Statistical Analysis: An unpaired Student's t-test was used for data analysis.[\[8\]](#)

Signaling Pathway and Mechanism of Action

VG161's therapeutic effect is multifactorial. Upon intratumoral injection, the virus preferentially infects and replicates within tumor cells, leading to their direct lysis (oncolysis). The engineered payloads within VG161 then act to stimulate an anti-tumor immune response. IL-12 and IL-15 promote the activation and proliferation of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs). The PD-L1 blocking peptide disrupts the interaction between PD-1 on T cells and PD-L1 on tumor cells, overcoming a key mechanism of immune evasion. This combined approach aims to create a systemic anti-tumor immunity that can target both injected and distant tumors. [\[6\]](#)[\[8\]](#)



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Mechanism of action of the oncolytic virus VG161.

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- To cite this document: BenchChem. [The Potential of V-161 as a Lead Compound: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1615583#the-potential-of-v-161-as-a-lead-compound]

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